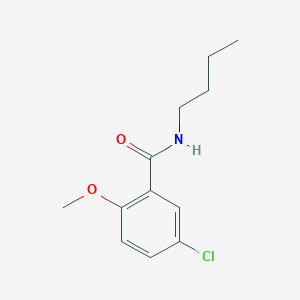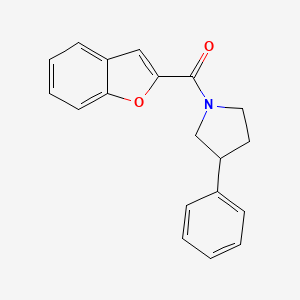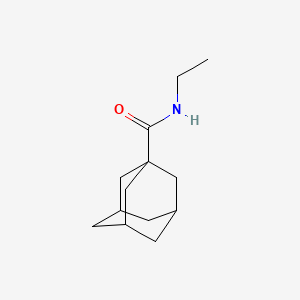
N-(3,3-diphenylpropyl)-2-(2-methylphenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-(3,3-diphenylpropyl)-2-(2-methylphenyl)-4-quinolinecarboxamide, also known as DPAQ, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has been extensively studied for its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of N-(3,3-diphenylpropyl)-2-(2-methylphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid peptides by binding to them and preventing them from forming toxic oligomers. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, this compound has been shown to inhibit cell growth, induce apoptosis, and inhibit the activity of Akt. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid peptides and reduce neuroinflammation. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and inflammation and improve motor function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,3-diphenylpropyl)-2-(2-methylphenyl)-4-quinolinecarboxamide in lab experiments is its ability to inhibit the activity of Akt, which is involved in cell survival and proliferation. This makes it a potential therapeutic agent in cancer research. Another advantage is its ability to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(3,3-diphenylpropyl)-2-(2-methylphenyl)-4-quinolinecarboxamide. One direction is to further investigate its potential as a therapeutic agent in cancer research. Another direction is to study its effects on other signaling pathways in cells. Additionally, further research is needed to determine the optimal dosage and administration of this compound in vivo. Finally, more studies are needed to determine the long-term safety and efficacy of this compound in humans.
Applications De Recherche Scientifique
N-(3,3-diphenylpropyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been studied for its ability to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease. In Parkinson's disease research, this compound has been studied for its potential as a neuroprotective agent.
Propriétés
IUPAC Name |
N-(3,3-diphenylpropyl)-2-(2-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O/c1-23-12-8-9-17-26(23)31-22-29(28-18-10-11-19-30(28)34-31)32(35)33-21-20-27(24-13-4-2-5-14-24)25-15-6-3-7-16-25/h2-19,22,27H,20-21H2,1H3,(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBVTZLHYCYRDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[5-[(diethylamino)carbonyl]-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3881721.png)
![isopropyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3881729.png)
![6-tert-butyl-2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3881735.png)





![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B3881769.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-(3,4-dichlorophenyl)-4-quinolinecarboxamide](/img/structure/B3881775.png)
![2,2,2-trifluoro-N-{4-[N-(2-methylbenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B3881789.png)
![1-[3-(4-methoxyphenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3881797.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-phenylacetamide](/img/structure/B3881811.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-(3-bromophenyl)-4-quinolinecarboxamide](/img/structure/B3881815.png)
